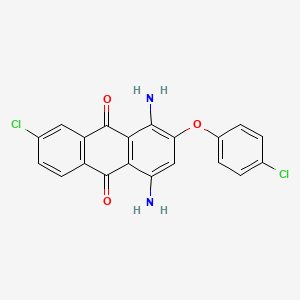
1,4-Diamino-7-chloro-2-(4-chlorophenoxy)anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Diamino-7-chloro-2-(4-chlorophenoxy)anthracene-9,10-dione is a chemical compound that belongs to the anthracene family. Anthracene derivatives are known for their applications in various fields, including organic electronics, photophysics, and medicinal chemistry. This particular compound is characterized by its unique structure, which includes amino groups, chloro substituents, and a phenoxy group attached to the anthracene core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diamino-7-chloro-2-(4-chlorophenoxy)anthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting anthracene compound undergoes nitration to introduce nitro groups at specific positions.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as tin(II) chloride or iron in acidic conditions.
Chlorination: Chlorine atoms are introduced through chlorination reactions, often using reagents like thionyl chloride or phosphorus pentachloride.
Phenoxy Substitution: The phenoxy group is introduced via nucleophilic aromatic substitution, where a phenol derivative reacts with the chlorinated anthracene under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1,4-Diamino-7-chloro-2-(4-chlorophenoxy)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups or other oxidized forms.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The chloro and phenoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, and various organometallic reagents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of functionalized anthracene compounds.
Scientific Research Applications
1,4-Diamino-7-chloro-2-(4-chlorophenoxy)anthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and organic electronic materials.
Mechanism of Action
The mechanism of action of 1,4-Diamino-7-chloro-2-(4-chlorophenoxy)anthracene-9,10-dione involves its interaction with specific molecular targets. The amino and chloro groups can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Diamino-7-chloro-2-(4-phenylphenoxy)anthracene-9,10-dione
- 1,4-Diamino-7-chloro-2-(4-phenoxyphenoxy)anthracene-9,10-dione
Comparison
Compared to similar compounds, 1,4-Diamino-7-chloro-2-(4-chlorophenoxy)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
CAS No. |
88605-29-2 |
|---|---|
Molecular Formula |
C20H12Cl2N2O3 |
Molecular Weight |
399.2 g/mol |
IUPAC Name |
1,4-diamino-7-chloro-2-(4-chlorophenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C20H12Cl2N2O3/c21-9-1-4-11(5-2-9)27-15-8-14(23)16-17(18(15)24)20(26)13-7-10(22)3-6-12(13)19(16)25/h1-8H,23-24H2 |
InChI Key |
HCWOEEPQBPWLJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C=C(C=C4)Cl)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



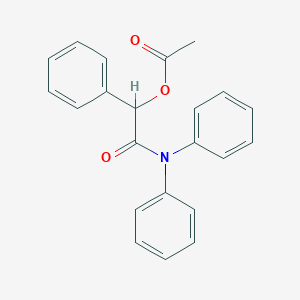
![Ethyl 6,7-dihydro-[1,3]dioxolo[4,5-g][1,4]benzodioxine-6-carboxylate](/img/structure/B13144903.png)
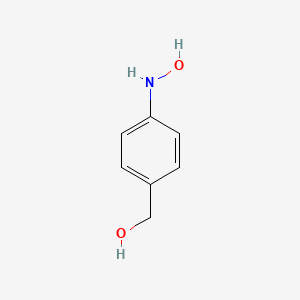
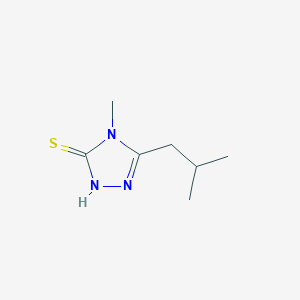
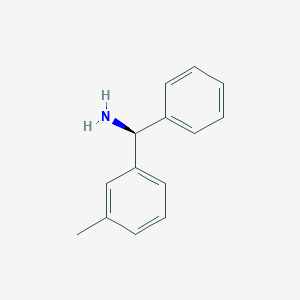
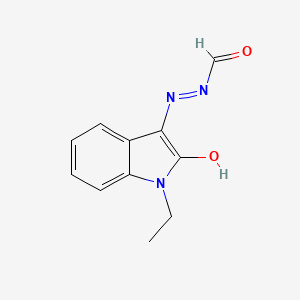

![N-(3-Chlorophenyl)[3,4'-bipyridin]-5-amine](/img/structure/B13144934.png)
![9,9'-(5-(6-([1,1'-Biphenyl]-4-yl)-2-phenylpyrimidin-4-yl)-1,3-phenylene)bis(9H-carbazole)](/img/structure/B13144942.png)


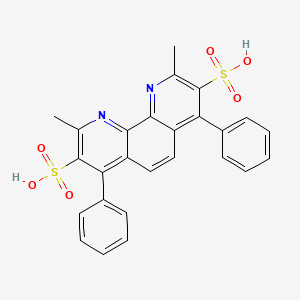
![9-Azabicyclo[3.3.1]nonanen-oxyl](/img/structure/B13144971.png)
